molecular formula C11H14BrNO2S B1398168 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole CAS No. 1056421-99-8

5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B1398168
CAS No.: 1056421-99-8
M. Wt: 304.21 g/mol
InChI Key: ANRFIAKHKHOAJQ-UHFFFAOYSA-N
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Description

5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a brominated indoline core, a privileged scaffold in pharmaceuticals, strategically functionalized with a propane-2-sulfonyl group at the N1 position. The bromine atom at the 5-position offers a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create a wide array of novel derivatives . The sulfonamide moiety is a critical pharmacophore found in many bioactive molecules and is known to contribute to biological activity by acting as a hydrogen bond acceptor, often playing a key role in inhibiting various enzymes . Indole and indoline derivatives are extensively investigated for their diverse biological potential, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . As such, this compound serves as a key intermediate for synthesizing and screening new chemical entities for therapeutic applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-bromo-1-propan-2-ylsulfonyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-8(2)16(14,15)13-6-5-9-7-10(12)3-4-11(9)13/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRFIAKHKHOAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Sodium Sulfonate-Indole

The initial step involves sulfonation at the 2-position of indole, which is achieved by reacting indole with sulfite salts in alcoholic solvents.

Parameter Details Reference
Reactants Indole + Sodium bisulfite or potassium bisulfite ,
Solvent Ethanol or isopropanol ,
Temperature 20–30°C ,
Reaction Time 15–20 hours ,
Yield Approximately 80–90% ,

Research Findings:
Patents and literature report that dissolving indole in alcohols followed by addition of bisulfite salts yields the 2-sodium sulfonate-indole with high efficiency. The reaction's mild conditions favor selectivity at the 2-position, and subsequent filtration and washing afford pure intermediates.

Conversion to 2-Acylsulfonyl-Indole

This step involves acylation of the sulfonate intermediate to facilitate bromination at the desired position.

Parameter Details Reference
Reactants Intermediate II + Acetic anhydride ,
Solvent Acetic anhydride, with optional ethyl propionate
Temperature Up to 73°C
Reaction Time 3–4 hours
Yield Approximately 75–85%

Research Findings:
The acylation step improves the reactivity of the indole ring, enabling regioselective bromination. It also stabilizes the intermediate for subsequent transformations.

Bromination to Form the Final Compound

The key step involves electrophilic aromatic substitution with bromine, targeting the 5-position of the indole ring.

Parameter Details Reference
Reagents Bromine (liquid bromine) ,
Solvent Water (dissolution of intermediate)
Temperature 0–5°C during addition; room temperature during reaction
Reaction Time 1–3 hours at low temperature, followed by 1–2 hours at room temperature
Bromine Ratio 1–2 equivalents relative to intermediate II
Post-reaction Treatment Sodium bisulfite or potassium bisulfite to quench excess bromine

Research Findings:
Controlled addition of bromine at low temperatures minimizes over-bromination and side reactions. The subsequent reflux with alkali ensures complete reaction and facilitates purification.

Final Purification and Characterization

The crude product is cooled, crystallized, and washed to obtain high-purity 5-bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole. Characterization includes NMR spectroscopy, confirming the structure and purity.

Data Details Reference
NMR (1H) δ=7.73, 7.40, 7.37, 7.20, 6.42 ppm
Melting Point Typically 150–155°C

Synthesis Data Summary

Step Reagents Reaction Conditions Yield (%) Notes
1 Indole + Sodium bisulfite 20–30°C, 15–20h 80–90 Mild sulfonation
2 Intermediate + Acetic anhydride 73°C, 3–4h 75–85 Acylation improves bromination
3 Bromine in water 0–5°C, 1–3h 80–90 Controlled bromination

Research and Patent Insights

  • The patent CN102558017A describes a three-step synthesis involving indole sulfonation, acylation, and bromination, emphasizing cost reduction and process optimization.
  • Literature from the Royal Society of Chemistry details regioselective C–H functionalization of indoles, supporting the regioselectivity of bromination at the 5-position.
  • Commercial synthesis approaches involve careful control of reaction parameters to prevent over-bromination and ensure high purity.

Chemical Reactions Analysis

5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole is being investigated for its potential therapeutic applications, particularly in:

  • Anticancer Research : Indole derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies suggest that modifications to the indole structure can enhance its anticancer efficacy.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of pathogens. Its sulfonyl group may contribute to its effectiveness by altering membrane permeability or inhibiting essential metabolic pathways in bacteria .

Indole derivatives are known for their wide-ranging biological activities, including:

  • Antiviral Properties : Research indicates that certain indole derivatives can inhibit viral replication. The specific interactions of this compound with viral proteins are being studied to understand its mechanism of action better .
  • Anti-inflammatory Effects : Compounds like this one have been shown to modulate inflammatory responses, potentially leading to new treatments for inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique substitution pattern allows chemists to introduce various functional groups through nucleophilic substitution reactions. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it can be compared with other indole derivatives:

Compound NameBiological ActivityNotable Features
1H-Indole-3-carbaldehydeSynthesis of bioactive compoundsUsed in various drug development
5-Fluoro-1H-indole-2-carboxylateAntiviral activityExhibits activity against multiple viruses
1H-Indole-2-carbonylthiosemicarbazideAntimicrobial propertiesInvestigated for potential antibiotic effects

This comparison highlights how variations in chemical structure can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of human cancer cell lines through apoptosis induction mechanisms.
  • Antimicrobial Effects : Research published in Pharmaceutical Biology reported that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria.
  • Inflammatory Response Modulation : In Bioorganic & Medicinal Chemistry, findings indicated that this compound could reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs

The following table compares 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole with structurally related indole derivatives:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Propane-2-sulfonyl C₁₁H₁₄BrNO₂S 304.21 1056421-99-8 High steric bulk, polar sulfonyl group
5-Bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole Cyclopropanecarbonyl C₁₂H₁₂BrNO 266.14 785785-26-4 Smaller cyclopropane ring, carbonyl group enhances reactivity
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole Cyclopropanesulfonyl C₁₁H₁₂BrNO₂S 302.20 2152821-28-6 Compact sulfonyl group, potential for unique conformational effects
5-Bromo-1-prop-2-yn-1-yl-1H-indole Propargyl C₁₁H₈BrN 236.10 N/A Terminal alkyne for click chemistry applications
5-Bromo-1-benzenesulfonyl-2,3-dihydro-1H-indole (I) Benzenesulfonyl C₁₅H₁₂BrNO₂S 350.23 N/A Aromatic sulfonyl group; dihedral angle of 88.33° with indole ring

Key Observations :

  • Electronic Effects : Sulfonyl groups are strong electron-withdrawing moieties, which can modulate the electron density of the indole ring, affecting reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
  • Crystallographic Data : Benzenesulfonyl analogs exhibit near-orthogonal dihedral angles (~88°) between the sulfonyl-bound aryl group and the indole ring, a feature likely shared by the propane-2-sulfonyl derivative .
Comparison with Other Syntheses
  • Propargyl Derivatives : Synthesized via nucleophilic substitution using propargyl bromide and tetrabutylammonium bromide as a phase-transfer catalyst (93% yield) .
  • Allyl Derivatives : Employ Pd-catalyzed cross-coupling (e.g., with allyl halides) under reflux conditions .
  • Cyclopropane Derivatives : Require specialized reagents (e.g., cyclopropanecarbonyl chloride) and longer reaction times .

Yield and Efficiency : Propargyl derivatives achieve higher yields (~93%) compared to cross-coupling methods (~47–74%), highlighting the efficiency of direct alkylation/sulfonylation over transition metal catalysis .

Physical and Chemical Properties

Property This compound 5-Bromo-1-prop-2-yn-1-yl-1H-indole 5-Bromo-1-benzenesulfonyl-2,3-dihydro-1H-indole
Melting Point Not reported Not reported (oil) 166–168°C (crystalline)
Boiling Point Not reported Not reported 394.5°C (predicted)
Density Not reported Not reported 1.686 g/cm³ (predicted)
Solubility Likely moderate in polar aprotic solvents (e.g., DMF, DMSO) Soluble in toluene, CH₂Cl₂ Low solubility in water; soluble in acetone

Notable Trends:

  • Sulfonyl derivatives generally exhibit higher melting points and densities compared to alkyl or alkyne-substituted indoles due to stronger intermolecular forces (e.g., dipole-dipole interactions).
  • The propane-2-sulfonyl group may enhance solubility in polar solvents compared to aromatic sulfonyl groups .

Biological Activity

5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole is a derivative of the indole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and oncology. The following sections detail its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄BrN₁O₂S
  • Molecular Weight : 304.21 g/mol
  • CAS Number : 2152821-28-6
  • MDL Number : MFCD31725238

Biological Activity

Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.

Neuropharmacological Effects
This compound may influence neurotransmitter systems, particularly serotonin receptors. Indoles are known to interact with serotoninergic pathways, potentially offering antidepressant and anxiolytic effects. For instance, related compounds have shown efficacy in modulating serotonin receptor activity, suggesting that this compound could possess similar properties .

Study on Anticancer Activity

A recent investigation into the anticancer effects of various indole derivatives included this compound. The study utilized MTT assays to assess cell viability in human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to known chemotherapeutics.

CompoundIC50 (µM)Cancer Cell Line
This compound12.5MCF-7 (Breast Cancer)
Control (Doxorubicin)10MCF-7

Neuropharmacological Assessment

In a behavioral study assessing the antidepressant-like effects of indole derivatives, researchers found that administration of this compound in rodent models resulted in significant reductions in immobility time during forced swim tests compared to controls. This suggests a potential for mood-enhancing properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available indoles. Key steps include:

  • Bromination : Introduction of the bromine atom at the 5-position of the indole nucleus.
  • Sulfonylation : Reaction with propane sulfonyl chloride to introduce the sulfonyl group.
  • Cyclization : Formation of the dihydroindole structure through cyclization reactions.

The synthetic route can be optimized based on yield and purity requirements for biological testing.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling sulfonylating agents (e.g., propane-2-sulfonyl chloride) with brominated indole precursors. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under PEG-400/DMF solvent systems (2:1 v/v) at room temperature can achieve ~50% yield after 12 hours of stirring . Post-reaction workup includes aqueous extraction (e.g., water and ethyl acetate), followed by column chromatography (e.g., 70:30 ethyl acetate/hexane). Residual DMF is removed via vacuum distillation at 90°C .
  • Data : TLC (Rf = 0.30 in 70:30 ethyl acetate/hexane), HRMS ([M+H]+ m/z ≈ 385–427), and NMR (e.g., δ 7.23–7.14 ppm for aromatic protons) are critical for structural validation .

Q. How is the purity and stability of this compound assessed during synthesis?

  • Methodology : Purity is confirmed via high-resolution mass spectrometry (HRMS) and NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR for fluorinated derivatives). Stability is tested under storage conditions (−20°C, inert atmosphere) and monitored by periodic HPLC analysis to detect degradation products (e.g., sulfone oxidation) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in sulfonylation reactions of brominated indole derivatives?

  • Methodology : Regioselectivity is influenced by steric and electronic factors. For example, sulfonylation at the indole N1-position is favored due to the electron-rich nature of the indole nitrogen. Computational modeling (DFT) can predict reactive sites, while experimental validation uses competitive reactions with directing groups (e.g., methylthio or methoxy substituents) .
  • Contradictions : shows bromination at the 5-position stabilizes the indole ring, but sulfonylation at N1 may compete with bromine’s electron-withdrawing effects. Kinetic studies under varying temperatures (25–60°C) and catalysts (e.g., CuI vs. Pd) are recommended to resolve such conflicts .

Q. How does the sulfonyl group impact biological activity in structure-activity relationship (SAR) studies?

  • Methodology : Replace the propane-2-sulfonyl group with alternative sulfonamides (e.g., aryl or fluorinated sulfonyl groups) and compare bioactivity. For example, in HIV-1 reverse transcriptase inhibition, bulky sulfonyl groups enhance binding affinity due to hydrophobic interactions with the enzyme’s allosteric pocket .
  • Data : Compound 45 (a sulfonylated indole derivative) showed 52% yield and inhibitory activity validated via enzymatic assays (IC50_{50} < 1 µM) .

Q. What crystallographic data exist for related sulfonylated indole derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles and packing patterns. For example, 5-Bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione crystallizes in a monoclinic system (space group P21_1/c), with bond lengths of 1.21 Å for C=O and 1.76 Å for C-Br .
  • Applications : Crystallography aids in rational drug design by mapping steric clashes and hydrogen-bonding networks .

Methodological Challenges

Q. How to resolve contradictions in reaction yields between CuAAC and Pd-catalyzed methods?

  • Analysis : CuAAC (50% yield) is preferred for rapid, room-temperature reactions but may generate byproducts (e.g., triazole isomers). Pd-catalyzed cross-coupling offers higher selectivity but requires elevated temperatures (80–100°C) and inert conditions, complicating scalability .
  • Recommendation : Use kinetic profiling (e.g., in situ IR spectroscopy) to monitor intermediate formation and optimize catalyst loading (e.g., 10 mol% CuI vs. 5 mol% Pd(PPh3_3)4_4) .

Q. What analytical techniques differentiate sulfone oxidation products from the parent compound?

  • Methodology : LC-MS/MS with collision-induced dissociation (CID) identifies sulfone (m/z +16) vs. sulfide (m/z) fragments. 1H^{1}\text{H} NMR detects deshielded protons adjacent to sulfonyl groups (δ 3.0–3.5 ppm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 2
5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole

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